2-((Tert-butoxycarbonyl)amino)-4-(3-methoxyphenyl)butanoic acid
CAS No.:
VCID: VC19891184
Molecular Formula: C16H23NO5
Molecular Weight: 309.36 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-((Tert-butoxycarbonyl)amino)-4-(3-methoxyphenyl)butanoic acid is a synthetic organic compound widely studied for its applications in medicinal chemistry and as an intermediate in peptide synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amino groups during chemical reactions. Below, we provide a detailed exploration of its structure, properties, synthesis, and potential applications. SynthesisThe synthesis of 2-((tert-butoxycarbonyl)amino)-4-(3-methoxyphenyl)butanoic acid typically involves the following steps:
Applications
Analytical DataTo ensure purity and structural integrity, the compound is analyzed using advanced techniques:
Future DirectionsResearch into derivatives of this compound could focus on:
|
---|---|
Product Name | 2-((Tert-butoxycarbonyl)amino)-4-(3-methoxyphenyl)butanoic acid |
Molecular Formula | C16H23NO5 |
Molecular Weight | 309.36 g/mol |
IUPAC Name | 4-(3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Standard InChI | InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(14(18)19)9-8-11-6-5-7-12(10-11)21-4/h5-7,10,13H,8-9H2,1-4H3,(H,17,20)(H,18,19) |
Standard InChIKey | JJDQLWSGPAFPBI-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NC(CCC1=CC(=CC=C1)OC)C(=O)O |
PubChem Compound | 76578023 |
Last Modified | Aug 11 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume